![molecular formula C10H14N2O3 B1507527 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 473731-22-5](/img/structure/B1507527.png)
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Overview
Description
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is a compound with significant scientific research applications. This compound is also known as Triciribine or VQD-002 and is a synthetic derivative of the natural product tricyclic nucleoside, toyocamycin. Triciribine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research.
Mechanism of Action
Triciribine exerts its anti-cancer effects by inhibiting the activity of Akt. Akt is a protein kinase that plays a critical role in cell survival, proliferation, and metabolism. Akt is frequently overexpressed in cancer cells, and its activity is often dysregulated. Triciribine binds to the PH domain of Akt, preventing its activation and subsequent downstream signaling. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Triciribine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of Akt, Triciribine has also been shown to inhibit the activity of other protein kinases, including PIM1 and PIM2. Triciribine has also been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Triciribine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Triciribine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Triciribine has also been extensively studied, and its mechanism of action is well understood. Triciribine has low toxicity in normal cells, making it a promising candidate for cancer therapy. However, Triciribine also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Triciribine is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of Triciribine. One potential direction is the development of Triciribine-based therapies for cancer. Triciribine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the study of Triciribine in combination with other cancer therapies. Triciribine has been shown to enhance the effects of other cancer therapies, making it a promising candidate for combination therapy. Finally, further research is needed to determine the long-term effects of Triciribine on normal cells and tissues.
Scientific Research Applications
Triciribine has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Triciribine has been shown to inhibit the activity of Akt, a protein kinase that is frequently overexpressed in cancer cells. The inhibition of Akt activity leads to the induction of apoptosis, or programmed cell death, in cancer cells. Triciribine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-13)10(15)7-3-2-4-8(11)9(7)14/h2-4,13-14H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUXVJWOCENMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729821 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473731-22-5 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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